Cas no 901926-44-1 (3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID)
3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
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- 5-Isoxazolecarboxylic acid, 3-(3-methylphenyl)-
- 3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID
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- Inchi: 1S/C11H9NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14)
- InChI Key: PDDMXZJKQIWUNQ-UHFFFAOYSA-N
- SMILES: O1C(C(O)=O)=CC(C2=CC=CC(C)=C2)=N1
3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466283-250mg |
3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID |
901926-44-1 | 95%+ | 250mg |
$122 | 2023-01-07 | |
| Chemenu | CM466283-500mg |
3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID |
901926-44-1 | 95%+ | 500mg |
$196 | 2023-01-07 | |
| Chemenu | CM466283-1g |
3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID |
901926-44-1 | 95%+ | 1g |
$298 | 2023-01-07 | |
| Enamine | EN300-380455-0.1g |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
901926-44-1 | 95.0% | 0.1g |
$58.0 | 2025-02-20 | |
| Enamine | EN300-380455-0.25g |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
901926-44-1 | 95.0% | 0.25g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-380455-0.5g |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
901926-44-1 | 95.0% | 0.5g |
$153.0 | 2025-02-20 | |
| Enamine | EN300-380455-1.0g |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
901926-44-1 | 95.0% | 1.0g |
$228.0 | 2025-02-20 | |
| Enamine | EN300-380455-2.5g |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
901926-44-1 | 95.0% | 2.5g |
$446.0 | 2025-02-20 | |
| Enamine | EN300-380455-5.0g |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
901926-44-1 | 95.0% | 5.0g |
$660.0 | 2025-02-20 | |
| Enamine | EN300-380455-10.0g |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
901926-44-1 | 95.0% | 10.0g |
$978.0 | 2025-02-20 |
3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID
3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID: A Comprehensive Overview
The compound with CAS No. 901926-44-1, commonly referred to as 3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID, is a structurally unique organic compound that has garnered attention in various scientific and industrial domains. This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The oxazole ring in this molecule plays a pivotal role in its chemical reactivity and biological activity.
Recent studies have highlighted the potential of 3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID as a promising candidate in drug discovery. Researchers have explored its ability to inhibit specific enzymes involved in metabolic disorders, such as diabetes and obesity. The carboxylic acid group at the 5-position of the oxazole ring contributes to its acidity and bioavailability, making it an attractive target for medicinal chemists.
In addition to its pharmaceutical applications, this compound has shown potential in the field of agrochemistry. Field trials have demonstrated that 3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID can act as a growth regulator for crops, enhancing their resistance to environmental stressors such as drought and salinity. This property is attributed to its ability to modulate plant hormone signaling pathways.
The synthesis of 3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID involves a multi-step process that includes the formation of the oxazole ring via cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields.
From a structural perspective, the methylphenyl group attached to the oxazole ring introduces steric and electronic effects that influence the molecule's stability and reactivity. Computational studies have revealed that these effects enhance the molecule's ability to interact with biological targets, such as protein receptors.
Moreover, 3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID has been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Preliminary results indicate that it can serve as an efficient charge transport material due to its conjugated system.
In terms of safety and handling, 3-(3-METHYLPHENYL)-1,2-OXAZOLE-5-CARBOXYLIC ACID is classified as a non-hazardous compound under standard laboratory conditions. However, appropriate precautions should be taken during synthesis and handling to ensure compliance with occupational safety standards.
Looking ahead, ongoing research aims to further elucidate the mechanistic insights behind the biological activity of this compound. Collaborative efforts between academic institutions and industry partners are expected to accelerate its translation into commercial applications.
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